![molecular formula C58H38 B14228398 9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene] CAS No. 828268-34-4](/img/structure/B14228398.png)
9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] is a complex organic compound known for its unique structural properties It consists of anthracene units linked through a phenylene bridge, with biphenyl groups attached to the anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of biphenyl are coupled with halogenated anthracene derivatives in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene or biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Halogenated anthracene or biphenyl derivatives.
Scientific Research Applications
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] in optoelectronic applications involves the absorption and emission of light. The compound’s unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in the device, facilitating the recombination of charge carriers and the emission of light.
Comparison with Similar Compounds
Similar Compounds
- 9,9’-(1,4-Phenylene)bis(9H-carbazole)
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 2,2’-(((((anthracene-9,10-diylbis(4,1-phenylene))bis(methylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Uniqueness
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] stands out due to its unique combination of anthracene and biphenyl units, which provide enhanced photophysical properties compared to similar compounds. Its structure allows for efficient charge transport and light emission, making it particularly suitable for optoelectronic applications.
Properties
CAS No. |
828268-34-4 |
|---|---|
Molecular Formula |
C58H38 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
9-(2-phenylphenyl)-10-[4-[10-(2-phenylphenyl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C58H38/c1-3-19-39(20-4-1)43-23-7-9-25-45(43)57-51-31-15-11-27-47(51)55(48-28-12-16-32-52(48)57)41-35-37-42(38-36-41)56-49-29-13-17-33-53(49)58(54-34-18-14-30-50(54)56)46-26-10-8-24-44(46)40-21-5-2-6-22-40/h1-38H |
InChI Key |
DBRGGDDFPJNENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
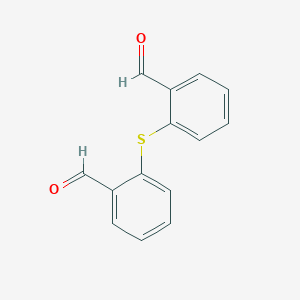
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
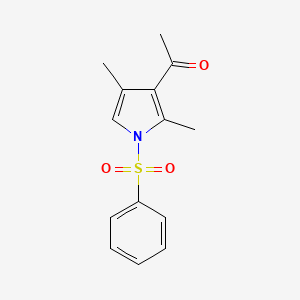
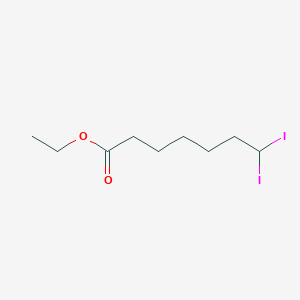
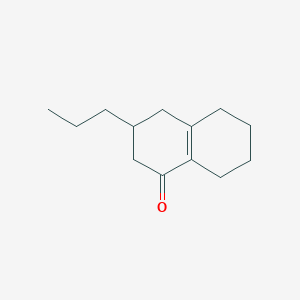
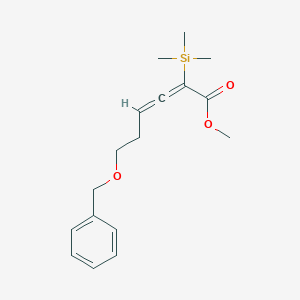
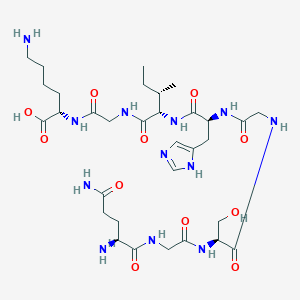
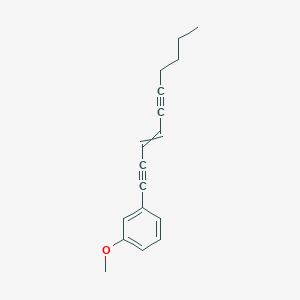
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
